molecular formula C15H13ClFNO2 B8003990 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine

5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine

Cat. No.: B8003990
M. Wt: 293.72 g/mol
InChI Key: QLSAVFDATCSIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is a synthetic organic compound characterized by a complex structure that includes a pyridine ring substituted with a chloropyridine moiety and a fluorophenyl group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine typically involves multiple steps:

    Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with an appropriate aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling with Pyridine: The final step involves coupling the fluorophenyl-1,3-dioxane intermediate with a chloropyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the fluorophenyl group, potentially yielding partially or fully reduced products.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluorophenyl and chloropyridine groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the chloropyridine moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(1,3-Dioxan-2-yl)-3-chlorophenyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-(1,3-Dioxan-2-yl)-3-methylphenyl)-2-chloropyridine: Contains a methyl group instead of fluorine.

    5-(4-(1,3-Dioxan-2-yl)-3-bromophenyl)-2-chloropyridine: Bromine atom replaces the fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-chloro-5-[4-(1,3-dioxan-2-yl)-3-fluorophenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-14-5-3-11(9-18-14)10-2-4-12(13(17)8-10)15-19-6-1-7-20-15/h2-5,8-9,15H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSAVFDATCSIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=C(C=C2)C3=CN=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.